molecular formula C21H24FNO3 B1665087 1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone CAS No. 21492-67-1

1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone

Cat. No.: B1665087
CAS No.: 21492-67-1
M. Wt: 357.4 g/mol
InChI Key: DBSZFOMWGPKWPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AHR-1900 hydrochloride involves the reaction of butyrophenone with various reagents under controlled conditions. The mother liquor preparation method includes dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . This solution is then mixed with polyethylene glycol 300 (PEG300) and Tween 80 before being diluted with deionized water (ddH2O) to achieve the desired concentration for further use .

Industrial Production Methods: Industrial production of AHR-1900 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically stored at -20°C in powder form and at -80°C in solvent form to maintain stability .

Chemical Reactions Analysis

Types of Reactions: AHR-1900 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and interaction with the aryl hydrocarbon receptor.

Common Reagents and Conditions: Common reagents used in the reactions involving AHR-1900 hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of AHR-1900 hydrochloride include its active metabolites, which interact with the aryl hydrocarbon receptor to exert their therapeutic effects.

Mechanism of Action

The mechanism of action of AHR-1900 hydrochloride involves its interaction with the aryl hydrocarbon receptor. Upon binding to the receptor, the compound inhibits the receptor’s activation, thereby modulating the expression of genes involved in xenobiotic metabolism . This interaction is crucial for its therapeutic effects in treating schizophrenia and other conditions associated with aryl hydrocarbon receptor activation.

Comparison with Similar Compounds

AHR-1900 hydrochloride is compared with other butyrophenone derivatives and aryl hydrocarbon receptor antagonists. Similar compounds include haloperidol and trifluoperazine, which also target the aryl hydrocarbon receptor but differ in their chemical structure and specific therapeutic applications . AHR-1900 hydrochloride is unique in its specific binding affinity and inhibitory effects on the aryl hydrocarbon receptor, making it a valuable compound for research and therapeutic purposes.

Conclusion

AHR-1900 hydrochloride is a significant compound with diverse applications in scientific research and medicine. Its unique properties and mechanism of action make it a valuable tool for studying the aryl hydrocarbon receptor and its role in various physiological and pathological processes.

Properties

CAS No.

21492-67-1

Molecular Formula

C21H24FNO3

Molecular Weight

357.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-one

InChI

InChI=1S/C21H24FNO3/c1-25-20-6-2-3-7-21(20)26-18-12-14-23(15-18)13-4-5-19(24)16-8-10-17(22)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3

InChI Key

DBSZFOMWGPKWPJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHR-1900 free base, AHR-1900,

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone
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1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone
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1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone
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1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone
Reactant of Route 5
1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone
Reactant of Route 6
1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone

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